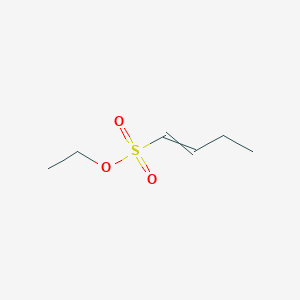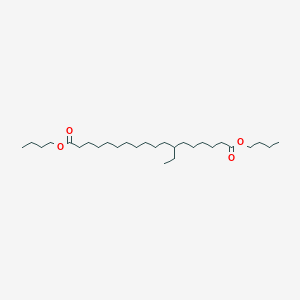
1,2,3,7,8,9-Hexabromodibenzo-p-dioxin
描述
1,2,3,7,8,9-Hexabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin It is a persistent organic pollutant known for its environmental persistence and potential toxic effects
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,7,8,9-Hexabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, and requires careful control of temperature and reaction time to ensure the selective bromination at the desired positions on the dibenzo-p-dioxin molecule.
Industrial Production Methods
Industrial production of this compound involves similar bromination processes but on a larger scale. The process may include additional purification steps to remove any unreacted starting materials and by-products. The final product is often formulated in a solution, such as nonane:toluene (70:30), for ease of handling and application .
化学反应分析
Types of Reactions
1,2,3,7,8,9-Hexabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form brominated quinones.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield brominated quinones, while reduction can produce less brominated dibenzo-p-dioxins .
科学研究应用
1,2,3,7,8,9-Hexabromodibenzo-p-dioxin is used in various scientific research applications, including:
Environmental Analysis: It serves as a standard for the analysis of brominated dioxins in environmental samples.
Toxicology Studies: Researchers study its toxic effects on living organisms to understand the potential health risks associated with exposure.
Chemical Research: The compound is used to investigate the reactivity and properties of brominated dioxins.
Industrial Applications: It is used in the development of flame retardants and other brominated products
作用机制
The mechanism of action of 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species and oxidative stress, contributing to its toxic effects .
相似化合物的比较
Similar Compounds
1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin: A chlorinated analog with similar toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Another chlorinated dioxin known for its high toxicity.
1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin: A highly chlorinated dioxin with different environmental persistence.
Uniqueness
1,2,3,7,8,9-Hexabromodibenzo-p-dioxin is unique due to the presence of bromine atoms, which can influence its reactivity and environmental behavior compared to its chlorinated counterparts. The bromine atoms can affect the compound’s solubility, volatility, and interaction with biological systems .
属性
IUPAC Name |
1,2,3,7,8,9-hexabromodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIEPWVZAEMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073795 | |
| Record name | 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110999-46-7 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,7,8,9-hexabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)

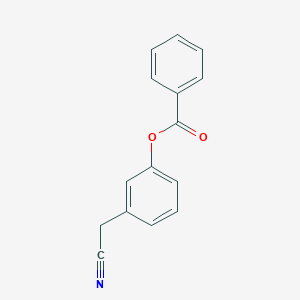

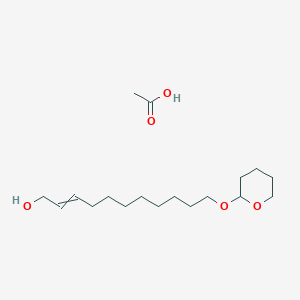
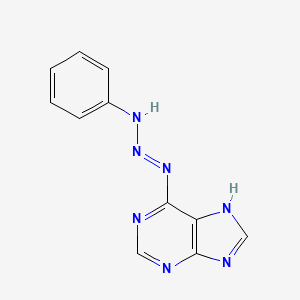
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)

